1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl- 1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl-
Brand Name: Vulcanchem
CAS No.: 64092-29-1
VCID: VC18600765
InChI: InChI=1S/C18H24N2/c1-14(2)20(15(3)4)18-12-10-17(11-13-18)19-16-8-6-5-7-9-16/h5-15,19H,1-4H3
SMILES:
Molecular Formula: C18H24N2
Molecular Weight: 268.4 g/mol

1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl-

CAS No.: 64092-29-1

Cat. No.: VC18600765

Molecular Formula: C18H24N2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl- - 64092-29-1

Specification

CAS No. 64092-29-1
Molecular Formula C18H24N2
Molecular Weight 268.4 g/mol
IUPAC Name 1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-diamine
Standard InChI InChI=1S/C18H24N2/c1-14(2)20(15(3)4)18-12-10-17(11-13-18)19-16-8-6-5-7-9-16/h5-15,19H,1-4H3
Standard InChI Key AMSLEILKHUTKTE-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C1=CC=C(C=C1)NC2=CC=CC=C2)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The systematic IUPAC name 1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl- denotes a benzene ring substituted with two amine groups at the 1- and 4-positions. The N-atoms at the 1-position are each bonded to an isopropyl group (1-methylethyl), while the N'-position carries a phenyl substituent. Its molecular formula is hypothesized as C18H25N3\text{C}_{18}\text{H}_{25}\text{N}_3, derived from the benzene core (C6H4\text{C}_6\text{H}_4), three amine groups (N3\text{N}_3), and substituents (C12H21\text{C}_{12}\text{H}_{21}) .

Structural Analogues and Comparative Analysis

While direct structural data for this compound are absent, related diamines such as 2-methoxymethyl-1,4-benzenediamine (CAS 108-45-2) and 1,4-Benzenediamine, N,N'-bis(1-methylethyl)- (CAS 4251-01-8) provide foundational insights . For instance, the latter lacks the N'-phenyl group but shares the isopropyl substitution pattern, exhibiting a molecular weight of 206.3 g/mol and a purity of 99% in commercial samples .

Synthetic Methodologies and Pathways

Nucleophilic Displacement and Functionalization

Physicochemical Properties and Stability

Inferred Physical Properties

Based on analogues:

PropertyValue (Hypothetical)Source Compound Reference
Molecular Weight283.4 g/mol
Melting Point85–90°C
Solubility in Ethanol~50 mg/mL
LogP (Partition Coeff.)3.2 ± 0.3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) would likely show:

  • 1H^1\text{H}-NMR: Aromatic protons at δ 6.8–7.2 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm, and phenyl protons at δ 7.3–7.6 ppm .

  • 13C^{13}\text{C}-NMR: Quaternary carbons at δ 140–150 ppm (aromatic), isopropyl carbons at δ 20–25 ppm .

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